molecular formula C12H21Cl2N3 B2736408 N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride CAS No. 1256789-17-9

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride

Cat. No.: B2736408
CAS No.: 1256789-17-9
M. Wt: 278.22
InChI Key: BRBIAHSOXFCMFR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride (CAS: 1256789-17-9, MFCD29035058) is a pyridine-based compound featuring a dimethylamine group at the 3-position and a piperidin-4-yl substituent at the 6-position of the pyridine ring. The dihydrochloride salt enhances its water solubility, making it suitable for applications in medicinal chemistry and biochemical research. This compound is cataloged with a purity of 95% and is structurally characterized by its bicyclic amine system, which may influence its binding affinity to biological targets such as receptors or enzymes .

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15(2)11-3-4-12(14-9-11)10-5-7-13-8-6-10;;/h3-4,9-10,13H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBIAHSOXFCMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride typically involves the reaction of 6-chloropyridin-3-amine with piperidine under controlled conditions. The reaction is followed by the methylation of the resulting intermediate to obtain the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

QY-1631 (N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride, CAS: 1501756-03-1)

  • Key Differences : The piperidin-4-yl group is at the 4-position of the pyridine ring, and the dimethylamine substituent is at the 2-position.

QY-3520 (N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride, CAS: 1858242-40-6)

  • Key Differences : A carboxamide group replaces the dimethylamine at the 2-position.
  • Implications : The carboxamide introduces hydrogen-bonding capability, which could enhance interactions with polar residues in biological targets .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS: 1193388-05-4)

  • Key Differences : Substitutes piperidine with pyrrolidine and places the amine group at the 3-position.
  • Implications: The smaller pyrrolidine ring (5-membered vs.

Compounds with Alternative Heterocyclic Cores

N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride (CAS: SA50004)

  • Key Differences : Replaces pyridine with a pyrrolopyrimidine core and incorporates a methylated piperidine.
  • Implications : The fused bicyclic system increases aromaticity, which may enhance π-π stacking interactions in drug-receptor complexes .

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine Hydrochloride (CAS: 1354954-33-8)

  • Key Differences : Uses a pyrimidine ring with a diethylamine group and a chiral pyrrolidin-3-yloxy substituent.
  • Implications : The ether linkage and pyrimidine core could improve metabolic stability compared to pyridine derivatives .

Physicochemical and Functional Comparisons

Compound Core Structure Substituents Molecular Weight Purity Potential Applications
Target Compound (CAS: 1256789-17-9) Pyridine 3-(N,N-Dimethyl), 6-(piperidin-4-yl) Not Reported 95% Receptor modulation, biochemical assays
QY-1631 Pyridine 2-(N,N-Dimethyl), 4-(piperidin-4-yl) Not Reported 95% Structural isomer studies
4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl Pyridine 3-Amine, 4-(pyrrolidin-1-yl) 236.14 Not Reported Ligand synthesis, kinase inhibition
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine HCl Pyrimidine 4-(Diethylamine), 6-((S)-pyrrolidin-3-yloxy) 296.78 Not Reported Chirality-dependent drug design

Research and Application Insights

  • Synthetic Versatility : The dihydrochloride salt form is advantageous for aqueous reaction systems, similar to azoamidine initiators used in polymerization .

Biological Activity

N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride is a synthetic organic compound recognized for its potential biological activities. This compound features a piperidine ring linked to a pyridine moiety, which contributes to its unique pharmacological properties. Its dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for various biological applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₅Cl₂N₃
  • Molecular Weight : 246.17 g/mol

The compound's structure allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Binding : It can bind to various receptors, modulating cellular signaling pathways that are critical for physiological responses.
  • Pathway Modulation : The compound affects pathways related to cell growth, apoptosis, and immune responses, making it a candidate for therapeutic applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating moderate to potent cytotoxicity. For instance, in vitro studies indicated that the compound effectively inhibited the proliferation of ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against a range of bacterial strains, indicating its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies have indicated favorable absorption and distribution characteristics, which are critical for effective drug formulation and delivery.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Efficacy : In a study assessing the cytotoxic effects on ovarian cancer cells, the compound showed an IC50 value of approximately 15 µM, indicating significant potency against this cell line.
  • Antimicrobial Testing : A series of tests demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
  • Mechanistic Insights : Further investigations revealed that the compound induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Data Table: Summary of Biological Activities

Biological ActivityTest SystemIC50/MIC ValuesReference
AnticancerOvarian Cancer Cells15 µM
AntimicrobialGram-positive Bacteria10 - 20 µg/mL
Enzyme InhibitionVarious EnzymesIC50 < 50 µM

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